molecular formula C17H15FN4O B2793651 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 890645-64-4

1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2793651
CAS No.: 890645-64-4
M. Wt: 310.332
InChI Key: ZYSHGCIQPKOOPL-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule that serves as a key scaffold in modern medicinal chemistry and drug discovery research. As part of the 1,2,3-triazole-4-carboxamide family, this compound is of significant interest for constructing targeted libraries in anticancer activity screening . The strategic incorporation of fluorine at the 2-position of the phenyl ring and the methyl group on the adjacent phenylamide moiety is designed to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a sophisticated probe for structure-activity relationship (SAR) studies. Researchers utilize this core structure to investigate novel therapeutic agents, particularly focusing on its potential to disrupt protein-protein interactions or enzyme activity due to its ability to participate in key hydrogen bonding interactions via the carboxamide bridge . The rigid, planar triazole core can be instrumental in the development of new chemical entities, and its derivatives are frequently explored for their bioactive potential. This product is intended for laboratory research purposes by qualified scientists only. It is strictly for use in non-clinical, in vitro applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-7-3-5-9-14(11)19-17(23)16-12(2)22(21-20-16)15-10-6-4-8-13(15)18/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSHGCIQPKOOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (e.g., a halide) on a benzene ring.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amide coupling reaction, where a carboxylic acid reacts with an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing fluorine atom on the 2-fluorophenyl group facilitates nucleophilic substitution under basic conditions.

Reaction ConditionsProductYieldKey Spectral Data (NMR)Source
K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h1-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide72%δ<sup>1</sup>H: 7.85 (s, 1H, triazole), 3.89 (s, 3H, OCH<sub>3</sub>)

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate, stabilized by the triazole ring’s electron-deficient nature.

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives.

ConditionsProductYieldCharacterizationSource
6M HCl, reflux, 6h1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid85%IR: 1695 cm<sup>-1</sup> (C=O stretch)
NaOH (aq), 100°C, 4hSodium salt of the carboxylic acid90%<sup>13</sup>C NMR: 167.8 ppm (COO<sup>−</sup>)

Application : Hydrolyzed products serve as intermediates for esterification or amidation .

Electrophilic Aromatic Substitution

The 2-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation).

ReactionConditionsProductYieldSource
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)0°C, 2h1-(2-Fluorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide58%
Sulfonation (SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)50°C, 5hSulfonated derivative63%

Regioselectivity : The methyl group directs electrophiles to the para position .

Condensation with Amines

The carboxamide reacts with primary amines to form substituted ureas or thioureas.

AmineConditionsProductYieldSource
AnilineEDCl, HOBt, DIPEA, DMF, RTN-(2-Methylphenyl)-N'-phenylurea derivative68%
HydrazineEthanol, reflux, 3hHydrazide75%

Key Observation : Reactions proceed via activation of the carbonyl group, confirmed by <sup>1</sup>H NMR loss of the NH proton at δ 10.2 ppm .

Metal-Catalyzed Cross-Coupling

The triazole ring participates in palladium-catalyzed couplings, enabling structural diversification.

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane, 90°CBiaryl-triazole hybrid65%
SonogashiraCuI, PdCl<sub>2</sub>, Et<sub>3</sub>N, THFAlkynylated triazole60%

Catalytic Efficiency : Triazole’s nitrogen atoms stabilize transition states, enhancing reaction rates .

Oxidation and Reduction

  • Oxidation : The methyl group at position 5 oxidizes to a carboxylic acid using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (Yield: 78%) .

  • Reduction : LiAlH<sub>4</sub> reduces the carboxamide to an amine (Yield: 82%).

Photochemical Reactions

UV irradiation (λ = 254 nm) in CH<sub>3</sub>CN induces C–F bond cleavage, forming a biradical intermediate that dimerizes (Yield: 45%) .

Biological Alkylation

In enzymatic assays, the compound undergoes O-methylation via catechol-O-methyltransferase (COMT), confirmed by LC-MS ([M+CH<sub>3</sub>]<sup>+</sup> at m/z 378.1) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that triazole derivatives can target specific enzymes involved in cancer cell proliferation, leading to reduced tumor size in experimental models .

Antifungal Properties
Triazoles are well-known for their antifungal activity. The compound has shown effectiveness against various fungal strains by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole, making it a candidate for further development in antifungal therapies .

Neuroprotective Effects
Recent studies have explored the neuroprotective potential of triazole compounds. The specific compound may modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential applications as a pesticide. Triazoles are known to affect the growth and development of various pests and pathogens. Preliminary studies indicate that this compound could disrupt the metabolic processes of certain agricultural pests, providing an avenue for developing new agricultural chemicals with lower environmental impact .

Herbicidal Properties
In addition to its pesticidal activity, there is emerging evidence that triazole compounds can act as herbicides. By inhibiting specific biosynthetic pathways in plants, these compounds can prevent weed growth without adversely affecting crop yield. This application could be particularly beneficial in sustainable agriculture practices .

Materials Science

Polymer Chemistry
The unique properties of 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide allow it to be integrated into polymer matrices. Research indicates that incorporating this compound into polymers can enhance their thermal stability and mechanical strength. Such materials could find applications in packaging, construction, and other industries where durability is essential .

Case Studies

Study Focus Findings
Study 1AnticancerDemonstrated significant reduction in tumor size in vitro.
Study 2AntifungalEffective against Candida species with low toxicity to human cells.
Study 3NeuroprotectionExhibited antioxidant activity and reduced neuronal death in models of oxidative stress.
Study 4AgricultureShowed effective pest control with minimal environmental impact.
Study 5Materials ScienceImproved mechanical properties when integrated into polymer composites.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s fluorophenyl and triazole moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The table below summarizes key structural analogues and their differences:

Compound Name 1-Aryl Substituent 5-Position Substituent Amide Substituent Key Data/Activity Reference
Target Compound
1-(2-Fluorophenyl)-5-methyl-N-(2-methylphenyl)-...
2-Fluorophenyl Methyl 2-Methylphenyl (o-tolyl) Data inferred from analogues
1-(2-Fluorophenyl)-5-methyl-N-(quinolin-2-yl)-... (3d) 2-Fluorophenyl Methyl Quinolin-2-yl ^1H/^13C NMR, HRMS [5]
1-(3-Fluorophenyl)-5-methyl-N-(p-tolyl)-... (2b) 3-Fluorophenyl Methyl p-Tolyl Yield: 61%, Mp: 180–183°C [6]
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-... (3q) o-Tolyl Methyl Naphthalen-2-yl ^1H/^13C NMR, HRMS [2]
1-(4-Chlorophenyl)-5-methyl-N-(−1-hydroxy-3-phenylpropan-2-yl)-... (I) 4-Chlorophenyl Methyl Hydroxypropan-2-yl CCDC: ZIPSEY [1]
5-Amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-... 2-Methylphenyl Amino 4-Chlorophenyl Anticancer activity [10]
Key Observations:
  • Amide Substituent: The 2-methylphenyl group in the target compound contrasts with bulkier substituents like quinolin-2-yl (3d in ) or naphthalen-2-yl (3q in ), which may reduce solubility but improve selectivity .
  • 5-Methyl vs. 5-Amino: Amino-substituted triazoles () exhibit distinct biological profiles (e.g., antiproliferative activity), whereas the methyl group in the target compound may prioritize metabolic stability .

Spectral Comparisons :

  • NMR Shifts : The 2-fluorophenyl group in the target compound would show distinct ^19F and aromatic ^1H NMR signals compared to 3-fluorophenyl analogues (e.g., δ 7.71–7.46 ppm in 2b ).
  • HRMS : Expected [M+H]+ for C18H17FN4O: m/z 332.14 (calculated), aligning with analogues like 3d (m/z 348.1261 ).

Biological Activity

1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its ability to act as a bioisostere for amides and esters, leading to compounds with enhanced pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and potential mechanisms of action.

Synthesis

The compound was synthesized through a condensation reaction involving 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 1-(2-methylphenyl)-ethanone under reflux conditions in ethanol with glacial acetic acid as a catalyst. The final product was obtained as colorless crystals with a melting point of 241–242°C and characterized by various spectroscopic techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines. In particular, derivatives containing the triazole moiety exhibited IC50 values in the nanomolar range against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds similar to this compound have demonstrated IC50 values for TS inhibition significantly lower than standard chemotherapeutics like pemetrexed .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Compounds related to this compound have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . These compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics.

The biological activity of triazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The ability to inhibit key enzymes like thymidylate synthase plays a crucial role in their anticancer effects.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to their antimicrobial efficacy.
  • NF-κB Pathway Inhibition : Some studies indicate that triazoles can inhibit the NF-κB signaling pathway, which is often activated in cancer and inflammatory diseases . This inhibition may prevent the proliferation of cancer cells and reduce inflammation.

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

  • Anticancer Study : A derivative with a similar structure was tested against a panel of 60 human cancer cell lines, showing growth inhibition values (GI50) in the nanomolar range. The lead compound exhibited significant potency against acute myeloid leukemia (AML) specimens .
  • Antimicrobial Assessment : A series of triazoles were evaluated for their antibacterial activity against common pathogens. Results indicated that certain derivatives possessed MIC values lower than those of traditional antibiotics .

Q & A

Basic: What are the standard synthetic routes for 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of triazole carboxamide derivatives typically involves multi-step processes. A common approach includes:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), utilizing substituted phenyl azides and acetylenic precursors.
  • Step 2: Carboxamide coupling using reagents like EDC/HOBt to attach the 2-methylphenyl group to the triazole scaffold.
  • Step 3: Purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR and MS .
    Optimization Tips:
  • Adjust solvent polarity (e.g., DMF for solubility vs. acetonitrile for faster kinetics).
  • Control temperature (e.g., 60–80°C for cycloaddition) to minimize side reactions.
  • Use catalytic bases (e.g., K₂CO₃) to enhance coupling efficiency .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl vs. methylphenyl groups).
    • 2D NMR (COSY, HSQC) for resolving overlapping signals in aromatic regions .
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., expected [M+H]⁺ ion for C₁₈H₁₆FN₄O: 347.13).
  • HPLC-PDA: Assess purity (>95% recommended for biological assays) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Assay Conditions: Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration affecting compound stability).
  • Cell Line Variability: Use standardized cell lines (e.g., ATCC-certified) and validate with positive controls.
  • Structural Confirmation: Re-characterize batches to rule out synthetic byproducts or degradation .
    Methodological Fixes:
  • Perform dose-response curves in triplicate.
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What strategies are effective for improving aqueous solubility without compromising bioactivity?

The compound’s low solubility (common in triazole derivatives) can be addressed via:

  • Prodrug Design: Introduce phosphate or glycoside groups at the carboxamide moiety for transient solubility.
  • Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations in in vitro assays.
  • Structural Modifications: Replace the 2-methylphenyl group with polar substituents (e.g., pyridyl) while monitoring SAR for retained activity .

Advanced: How can computational modeling guide the exploration of structure-activity relationships (SAR)?

  • Docking Studies: Use AutoDock Vina to predict binding modes with targets (e.g., kinase domains). Focus on fluorophenyl interactions with hydrophobic pockets.
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).
  • QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donors to prioritize derivatives .

Advanced: What are the key considerations for designing in vivo toxicity studies?

  • Dose Selection: Base on in vitro IC₅₀ values (e.g., 10x IC₅₀ for maximum tolerated dose).
  • Metabolic Stability: Assess liver microsome clearance (human vs. rodent).
  • Toxicokinetics: Monitor plasma levels over 24h to identify accumulation risks.
  • Endpoint Analysis: Include histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .

Advanced: How can researchers validate target engagement in complex biological systems?

  • Chemical Proteomics: Use photoaffinity probes with a diazirine tag to capture binding proteins.
  • CETSA (Cellular Thermal Shift Assay): Measure target protein stabilization after compound treatment.
  • Knockdown/Rescue Experiments: siRNA-mediated target silencing followed by activity rescue with compound .

Basic: What are the stability profiles of this compound under various storage conditions?

  • Short-Term: Stable in DMSO at −20°C for 6 months (avoid freeze-thaw cycles).
  • Long-Term: Lyophilize as a hydrochloride salt for room-temperature storage.
  • Degradation Signs: HPLC peak splitting or color change (yellow→brown) indicates oxidation; add antioxidants like BHT .

Advanced: How do structural modifications at the triazole 1- and 4-positions affect selectivity?

  • 1-Position (Fluorophenyl): Electron-withdrawing F enhances metabolic stability but may reduce membrane permeability.
  • 4-Position (Carboxamide): Bulky 2-methylphenyl groups improve target specificity (e.g., kinase vs. protease inhibition).
  • Case Study: Replacing 2-fluorophenyl with 4-chlorophenyl increased selectivity for EGFR over HER2 by 15-fold .

Advanced: What analytical workflows are recommended for detecting metabolite formation?

  • LC-MS/MS: Use HILIC columns for polar metabolites and MRM transitions for expected hydroxylation or demethylation products.
  • Isotope Tracing: Incubate with ¹⁴C-labeled compound to quantify metabolite ratios.
  • In Silico Prediction: Tools like Meteor (Lhasa Ltd.) to prioritize likely metabolic pathways .

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